(1-Phenylaziridin-2-yl)phosphonic acid
Description
(1-Phenylaziridin-2-yl)phosphonic acid is an organophosphorus compound featuring a strained three-membered aziridine ring substituted with a phenyl group at the 1-position and a phosphonic acid group (-PO(OH)₂) at the 2-position. The aziridine ring introduces significant ring strain and unique electronic properties, while the phosphonic acid moiety enhances its ability to form hydrogen bonds and coordinate with metal ions. This compound is typically synthesized via nucleophilic substitution or ring-opening reactions involving aziridine precursors and phosphorus-containing reagents, as demonstrated in studies on structurally related aziridine phosphonates . Its applications span medicinal chemistry, materials science, and catalysis, leveraging its dual reactivity from the aziridine and phosphonic acid groups.
Properties
CAS No. |
62266-70-0 |
|---|---|
Molecular Formula |
C8H10NO3P |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
(1-phenylaziridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C8H10NO3P/c10-13(11,12)8-6-9(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) |
InChI Key |
YCBNOAKUHRGYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylaziridin-2-yl)phosphonic acid typically involves the reaction of aziridine derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another approach includes the use of dichlorophosphine or dichlorophosphine oxide as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylaziridin-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the aziridine ring or the phosphonic acid group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, aziridine-substituted compounds, and other organophosphorus compounds .
Scientific Research Applications
(1-Phenylaziridin-2-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Phenylaziridin-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Other Aziridine Phosphonates
Aziridine phosphonates share the core aziridine-phosphonic acid structure but differ in substituents on the nitrogen atom or the phosphonic acid ester/acid form. Key examples include:
Key Differences :
- The phenyl group in this compound provides stronger electron-withdrawing effects compared to benzyl or cyclohexyl substituents, influencing ring-opening reactivity .
- The free phosphonic acid form (vs. esters) increases acidity and water solubility, making it more suitable for biological or catalytic applications .
Comparison with Phenyl-Substituted Phosphonic Acids
Phosphonic acids with phenyl groups exhibit distinct properties depending on the position and linkage of the phenyl moiety:
| Compound Name | Phenyl Group Attachment | Key Properties | Applications |
|---|---|---|---|
| Phenylphosphonic acid | Directly bonded to phosphorus | Strong metal chelation, moderate acidity | Catalysis, polymer stabilizers |
| (4-Cyanophenyl)phosphonic acid | Para-cyanophenyl substituent | Enhanced acidity (pKa ~1.5) | Coordination chemistry, sensors |
| This compound | Via aziridine ring | High ring strain, dual N/P reactivity | Targeted drug design, chemodynamic therapy |
Key Differences :
- The aziridine ring in the target compound introduces strain-driven reactivity (e.g., ring-opening under mild conditions) absent in planar phenylphosphonic acids .
- The combined presence of phenyl and phosphonic acid groups enables synergistic effects in binding biomolecules or metal ions compared to monofunctional analogs .
Comparison with Aminophosphonates
Aminophosphonates contain amino and phosphonic acid groups, often used in medicinal chemistry:
Key Differences :
- The aziridine nitrogen’s constrained geometry may enhance selectivity in binding enzyme active sites compared to flexible aminophosphonates .
- Unlike glyphosate, the target compound lacks a glycine backbone, reducing herbicidal activity but increasing versatility in drug design .
Comparison with Phosphonic Acid Esters
Phosphonic acid esters trade acidity for lipophilicity, altering their applications:
Key Differences :
- The free phosphonic acid group in the target compound enables proton donation and ionic interactions, critical for catalysis or binding polar targets .
- Esters like diethyl derivatives are more suitable for hydrophobic environments (e.g., lipid membranes) but lack the reactive -PO(OH)₂ moiety .
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